

# Detecting Anti-Infliximab Antibodies in Patient Serum: Application Notes and Protocols

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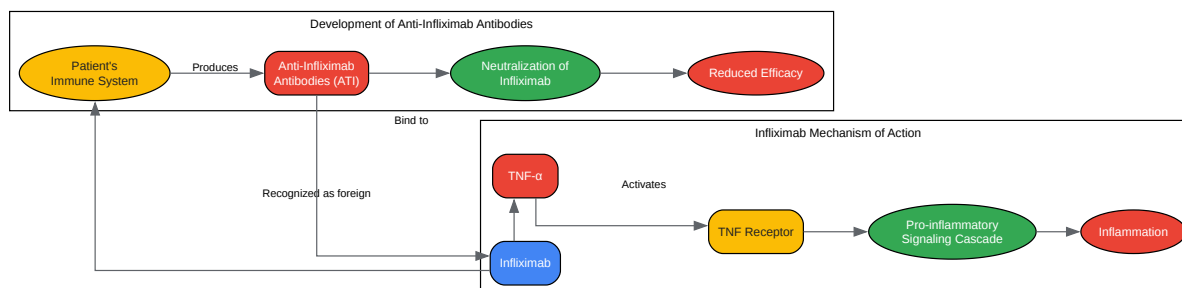
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF- $\alpha$ ), is a cornerstone in the treatment of various autoimmune diseases. However, the efficacy of Infliximab can be compromised by the development of anti-drug antibodies (ADAs), which can lead to reduced drug efficacy and adverse events. The detection and characterization of these anti-Infliximab antibodies (ATIs) are crucial for therapeutic drug monitoring and optimizing patient outcomes. This document provides detailed application notes and protocols for three commonly employed methods for detecting ATIs in patient serum: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Cell-Based Assays.

## Infliximab's Mechanism of Action and Immunogenicity

Infliximab exerts its therapeutic effect by neutralizing both soluble and transmembrane forms of TNF- $\alpha$ .<sup>[1]</sup> This prevents TNF- $\alpha$  from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways.<sup>[2]</sup> However, as a chimeric antibody containing murine sequences, Infliximab can be recognized as foreign by the patient's immune system, leading to the formation of ATIs. These antibodies can neutralize the drug's activity or accelerate its clearance.



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Caption: Infliximab's therapeutic action and the development of immunogenicity.

## Methods for Detecting Anti-Infliximab Antibodies

Several methodologies are available for the detection of ATIs, each with its own set of advantages and limitations. The choice of assay depends on the specific requirements of the study, including the need to detect total versus free antibodies, neutralizing capacity, and the presence of the drug in the sample.

## Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay for detecting and quantifying antibodies. It is known for its high sensitivity, specificity, and cost-effectiveness.[3][4]

Application Notes:

- Principle: ELISAs for ATI detection typically employ a "bridging" format. In this setup, Infliximab is coated on the microplate wells and is also used as the detection reagent (conjugated to an enzyme like horseradish peroxidase). Bivalent ATIs in the patient serum

form a "bridge" between the coated and the detection Infliximab, generating a measurable signal. This format can detect all isotypes of antibodies (IgG, IgM, IgA).

- Advantages: High sensitivity and specificity, relatively low cost, high-throughput capabilities, and does not require radioactive materials.[3][5]
- Disadvantages: Can be susceptible to interference from circulating Infliximab, which can lead to false-negative results.[6] Some ELISA formats may not be able to detect monovalent antibodies or certain IgG subclasses.[7] Drug-tolerant ELISA formats, which often include an acid dissociation step to break immune complexes, can mitigate drug interference.[8][9]
- Use Cases: Routine therapeutic drug monitoring, large-scale clinical studies, and initial screening for immunogenicity.

#### Experimental Protocol: Bridging ELISA for Anti-Infliximab Antibodies

This protocol is a general guideline and may require optimization.

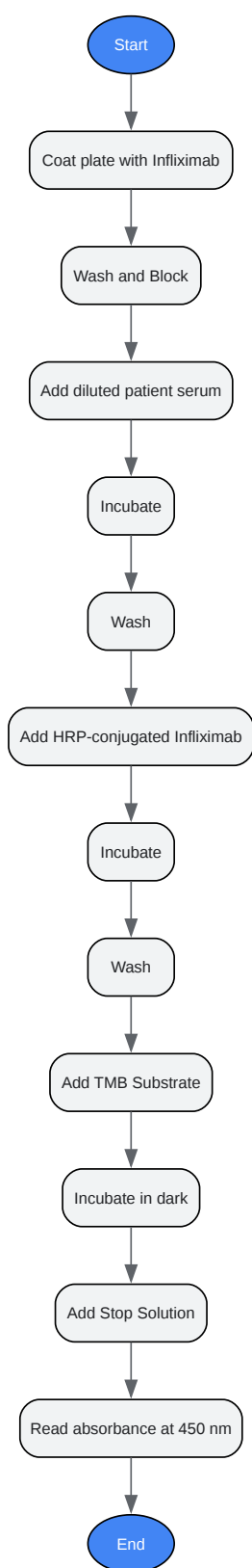
##### Materials:

- 96-well microtiter plates
- Infliximab (for coating and conjugation)
- Patient serum samples, positive and negative controls
- Coating Buffer (e.g., PBS, pH 7.4)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
- Horseradish Peroxidase (HRP) conjugation kit
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)

- Microplate reader

Procedure:

- Coating: Dilute Infliximab to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[\[10\]](#)
- Washing: Wash the plate 3 times with Wash Buffer.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with Wash Buffer.
- Sample Incubation: Dilute patient sera and controls in Assay Diluent (e.g., 1:100). Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with Wash Buffer.
- Detection Antibody Incubation: Prepare HRP-conjugated Infliximab at a predetermined optimal concentration in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate 5 times with Wash Buffer.
- Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader.



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Caption: Bridging ELISA workflow for anti-Infliximab antibody detection.

## Radioimmunoassay (RIA)

RIA is a highly sensitive and specific in vitro technique that uses radioisotopes to measure the concentration of antigens or antibodies.[\[11\]](#)

### Application Notes:

- **Principle:** A competitive binding RIA is typically used for ATI detection. In this assay, a known quantity of radiolabeled Infliximab (e.g., with  $^{125}\text{I}$ ) competes with unlabeled ATIs in the patient's serum for binding to a limited amount of anti-human IgG antibody coated on a solid phase. The amount of radioactivity in the bound complex is inversely proportional to the concentration of ATIs in the sample.[\[12\]](#)
- **Advantages:** Extremely high sensitivity and specificity, capable of detecting very low concentrations of antibodies.[\[13\]](#)[\[14\]](#)
- **Disadvantages:** Requires handling of radioactive materials, which poses safety risks and requires specialized laboratory facilities and disposal procedures. It is also generally more expensive and less amenable to high-throughput screening compared to ELISA.[\[15\]](#)[\[16\]](#)
- **Use Cases:** Confirmatory testing for low-titer antibody samples, research applications requiring high sensitivity, and situations where ELISA results are ambiguous.

### Experimental Protocol: Competitive Radioimmunoassay for Anti-Infliximab Antibodies

This protocol is a general guideline and requires appropriate safety precautions for handling radioactive materials.

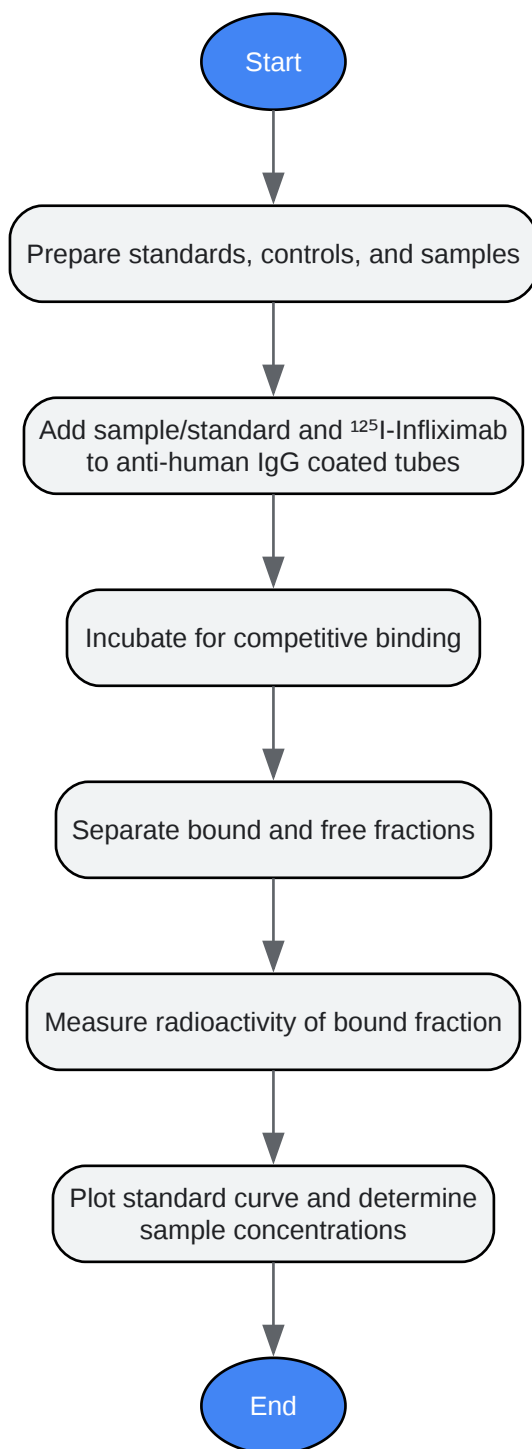
### Materials:

- $^{125}\text{I}$ -labeled Infliximab (tracer)
- Unlabeled Infliximab (for standard curve)
- Anti-human IgG coated tubes or plates
- Patient serum samples, positive and negative controls

- RIA Buffer (e.g., phosphate buffer with BSA)
- Gamma counter

Procedure:

- Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled anti-Infliximab antibodies in RIA Buffer.
- Assay Setup: To each anti-human IgG coated tube, add:
  - 100 µL of standard, control, or patient serum.
  - 100 µL of <sup>125</sup>I-labeled Infliximab (a fixed amount, e.g., 10,000 cpm).
- Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for competitive binding.[\[17\]](#)
- Separation: Separate the antibody-bound fraction from the free fraction. This can be achieved by decanting the supernatant after centrifugation if using coated tubes.
- Counting: Measure the radioactivity of the bound fraction in each tube using a gamma counter.
- Data Analysis: Plot a standard curve of the percentage of bound radioactivity versus the concentration of the unlabeled anti-Infliximab antibody standards. Determine the concentration of ATIs in the patient samples by interpolating their bound radioactivity values on the standard curve.



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Caption: Competitive Radioimmunoassay workflow for anti-Infliximab antibodies.

## Cell-Based Assays (Neutralizing Antibody Assays)



Cell-based assays are functional assays that measure the ability of ATIs to neutralize the biological activity of Infliximab. These are considered more indicative of the in vivo situation.[\[18\]](#)

#### Application Notes:

- **Principle:** A common approach is the reporter gene assay. In this assay, a cell line that is sensitive to TNF- $\alpha$  is engineered to express a reporter gene (e.g., luciferase) under the control of a TNF- $\alpha$  responsive promoter. When TNF- $\alpha$  is added, the cells produce light. Infliximab neutralizes TNF- $\alpha$ , thus reducing the light signal. Neutralizing ATIs in a patient's serum will bind to Infliximab and prevent it from neutralizing TNF- $\alpha$ , resulting in a restored light signal. The magnitude of the signal restoration is proportional to the concentration of neutralizing antibodies.[\[19\]](#)
- **Advantages:** Provides information on the functional consequence of the immune response (i.e., whether the antibodies are neutralizing). They are generally more drug-tolerant than binding assays.[\[20\]](#)[\[21\]](#)
- **Disadvantages:** More complex, time-consuming, and expensive to develop and perform compared to ELISA and RIA. They can also have higher variability.[\[21\]](#)
- **Use Cases:** Characterizing the neutralizing capacity of ATIs, investigating the clinical relevance of an immune response, and as a critical component of immunogenicity assessment for regulatory submissions.

#### Experimental Protocol: Reporter Gene-Based Neutralizing Antibody Assay

This protocol is a general guideline and will require a specific reporter cell line.

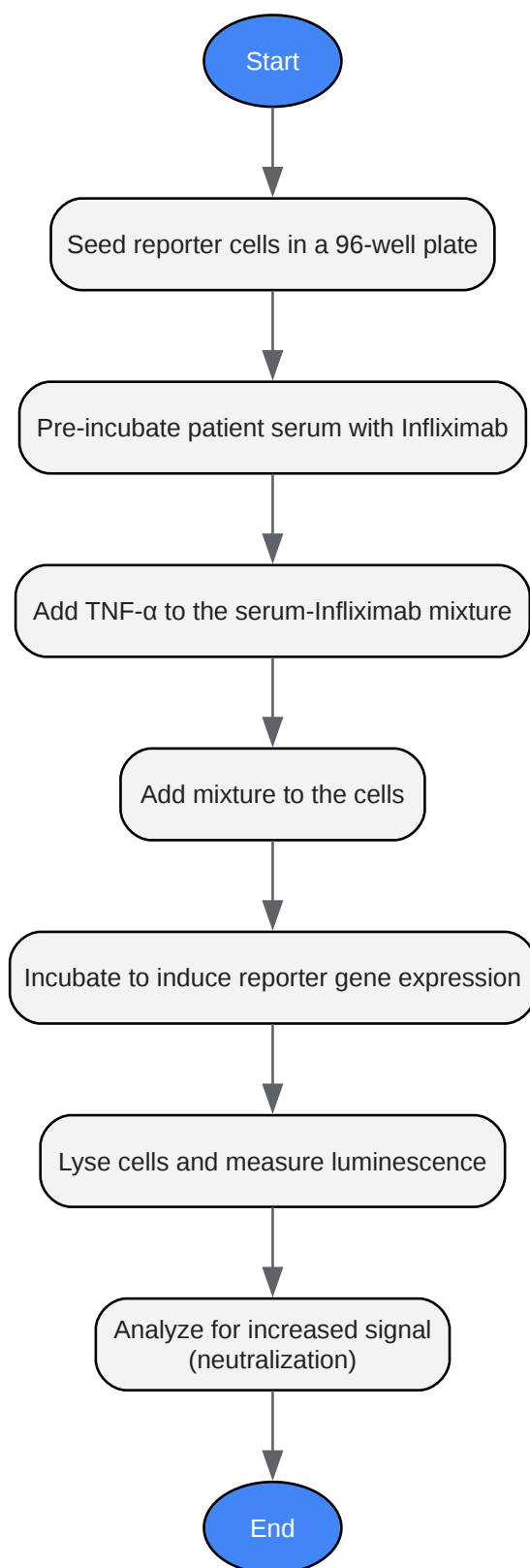
#### Materials:

- TNF- $\alpha$  sensitive reporter cell line (e.g., K562 cells transfected with an NF- $\kappa$ B regulated luciferase reporter)
- Cell culture medium and supplements
- Recombinant human TNF- $\alpha$

- Infliximab
- Patient serum samples, positive and negative controls
- Luciferase assay reagent
- White, opaque 96-well cell culture plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed the reporter cells into a 96-well plate at an optimized density and allow them to adhere overnight.
- **Sample Preparation:** In a separate plate, pre-incubate patient serum with a fixed, suboptimal concentration of Infliximab for 1-2 hours at 37°C. This allows any neutralizing antibodies to bind to the Infliximab.
- **TNF- $\alpha$  Addition:** Add a fixed concentration of TNF- $\alpha$  to the Infliximab-serum mixture and incubate for another 30-60 minutes.
- **Cell Treatment:** Transfer the Infliximab-serum-TNF- $\alpha$  mixture to the wells containing the reporter cells.
- **Incubation:** Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours) at 37°C in a CO<sub>2</sub> incubator.
- **Lysis and Luciferase Assay:** Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
- **Data Analysis:** An increase in luminescence in the presence of patient serum compared to the control (Infliximab + TNF- $\alpha$  without serum) indicates the presence of neutralizing antibodies. The titer of neutralizing antibodies can be determined by serially diluting the patient serum.



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Caption: Cell-based neutralizing antibody assay workflow.

## Data Presentation: Comparison of Assay Methods

Feature	Enzyme-Linked Immunosorbent Assay (ELISA)	Radioimmunoassay (RIA)	Cell-Based Neutralizing Antibody Assay
Principle	Enzyme-linked antibody-antigen reaction	Competitive binding of radiolabeled antigen	Measures functional neutralization of drug activity
Sensitivity	High (ng/mL range) [22]	Very High (pg/mL range) [15]	Moderate to High, depends on cell line and endpoint
Specificity	High	Very High	High (for neutralizing antibodies)
Drug Tolerance	Low to Moderate (can be improved with acid dissociation) [6][23]	Moderate	Generally High [20]
Throughput	High	Low to Moderate	Low to Moderate
Cost	Low to Moderate [12]	High [16]	High
Safety	Generally safe	Requires handling of radioactive materials [14]	Requires cell culture facilities; biosafety considerations
Antibody Type Detected	Total binding antibodies (all isotypes in bridging format)	Total binding antibodies	Functionally active neutralizing antibodies

## Conclusion

The detection of anti-Infliximab antibodies is a critical component of personalized medicine for patients undergoing treatment for autoimmune diseases. The choice of assay should be guided by the specific clinical or research question. ELISA is a robust and cost-effective method for initial screening and routine monitoring. RIA offers the highest sensitivity for detecting low levels of antibodies but comes with significant safety and cost considerations. Cell-based

assays are indispensable for determining the functional significance of the antibody response by specifically detecting neutralizing antibodies. A tiered approach, often starting with a screening ELISA followed by a confirmatory and neutralizing assay for positive samples, is a common and effective strategy in immunogenicity testing.[24]

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## References

- 1. Structural Basis for Treating Tumor Necrosis Factor  $\alpha$  (TNF $\alpha$ )-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. h-h-c.com [h-h-c.com]
- 4. microbiologynotes.org [microbiologynotes.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of a Quantitative Anti-Drug Antibodies against Infliximab Assay with the Liquid Chromatography-Tandem Mass Spectrometry: A Method Validation Study and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of techniques for monitoring infliximab and antibodies against infliximab in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. medicallabnotes.com [medicallabnotes.com]
- 12. labtestsguide.com [labtestsguide.com]
- 13. Radioimmunoassay: Principle, Uses, Limitations • Microbe Online [microbeonline.com]
- 14. byjus.com [byjus.com]
- 15. pharमतutor.org [pharमतutor.org]

- 16. mybiosource.com [mybiosource.com]
- 17. phoenixbiotech.net [phoenixbiotech.net]
- 18. q2labsolutions.com [q2labsolutions.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. swordbio.com [swordbio.com]
- 21. Neutralizing Antibody Assay Development | KCAS Bio [kcasbio.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. bioagilytix.com [bioagilytix.com]
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